4-Chloro-3-nitrobenzenesulfonamide basic properties
4-Chloro-3-nitrobenzenesulfonamide basic properties
An In-Depth Technical Guide to 4-Chloro-3-nitrobenzenesulfonamide: Core Properties and Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-chloro-3-nitrobenzenesulfonamide (CAS No. 97-09-6), a key chemical intermediate. The document details its fundamental physicochemical properties, established synthesis protocols, reactivity profile, and significant applications in the pharmaceutical and dye industries. It is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of this versatile compound. The guide incorporates detailed experimental procedures, safety protocols, and environmental fate considerations to ensure a complete and practical resource.
Introduction and Chemical Identity
4-Chloro-3-nitrobenzenesulfonamide is an aromatic organic compound characterized by a benzene ring substituted with a chloro group, a nitro group, and a sulfonamide moiety.[1] These functional groups impart a unique chemical reactivity that makes it a valuable precursor in multi-step organic syntheses.[1] Its primary industrial significance lies in its role as a building block for more complex molecules, particularly in the synthesis of azo dyes and various pharmaceutical agents.[1][2][3][4] The strategic placement of the chloro and nitro groups on the benzene ring activates the molecule for specific nucleophilic substitution reactions, while the sulfonamide group offers a site for further chemical modification. This guide aims to consolidate the core technical information regarding this compound, providing a foundational resource for its effective and safe utilization in a research and development setting.
Chemical Structure of 4-Chloro-3-nitrobenzenesulfonamide
Caption: 2D structure of 4-Chloro-3-nitrobenzenesulfonamide.
Physicochemical Properties
The physical and chemical properties of 4-chloro-3-nitrobenzenesulfonamide dictate its behavior in various solvents and reaction conditions. At room temperature, it exists as a yellow crystalline solid.[1] Its solubility profile is a critical consideration for its application in synthesis; it exhibits low solubility in water and nonpolar solvents like hexane but is more soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO).[1] The pH of the medium can also influence its solubility.[1]
Table 1: Core Physicochemical Data for 4-Chloro-3-nitrobenzenesulfonamide
| Property | Value | Source(s) |
| CAS Number | 97-09-6 | [5][6] |
| Molecular Formula | C₆H₅ClN₂O₄S | [3][5] |
| Molecular Weight | 236.63 g/mol | [5] |
| Appearance | Yellow crystalline solid | [1][7] |
| Melting Point | 175-176 °C (conflicting data exists) | [5][7] |
| Boiling Point | ~175-176 °C (decomposes) | [5][7] |
| Density | ~1.60 g/cm³ (estimate) | [1][5] |
| pKa | 9.28 ± 0.60 (Predicted) | [5] |
| Log Kow (Octanol-Water Partition Coeff.) | 0.66 | [3] |
| Vapor Pressure | 1.8 x 10⁻⁶ mm Hg at 25 °C (estimate) | [3][4] |
| Water Solubility | Limited; 224.8 mg/L at 15 °C | [1][7] |
| Solubility in Organic Solvents | Low in nonpolar solvents (hexane, toluene); Higher in polar solvents (DMSO, methanol) | [1] |
Synthesis Protocol
The synthesis of 4-chloro-3-nitrobenzenesulfonamide is typically achieved through a two-step process starting from 2-chloronitrobenzene. This process involves chlorosulfonation followed by amidation. The causality behind this choice of starting material is the directing effect of the existing chloro and nitro groups on the benzene ring, which favors substitution at the desired position.
Step 1: Chlorosulfonation of 2-Chloronitrobenzene
The first step is the electrophilic aromatic substitution reaction where 2-chloronitrobenzene is reacted with chlorosulfonic acid to yield the intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride.[8] The reaction temperature is carefully controlled to prevent side reactions and ensure a high yield of the desired isomer.[8]
Step 2: Amidation of 4-Chloro-3-nitrobenzenesulfonyl chloride
The resulting sulfonyl chloride is a reactive intermediate.[9] It is then carefully reacted with aqueous ammonia. The nucleophilic nitrogen of the ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide group.
General Synthesis Workflow
Caption: Key steps in the synthesis of 4-Chloro-3-nitrobenzenesulfonamide.
Detailed Experimental Methodology
This protocol is a synthesized representation based on established chemical principles and literature.[2]
-
Chlorosulfonation: Slowly add chlorosulfonic acid (e.g., 450 mL) to 2-chloronitrobenzene (e.g., 100 g) in a suitable reaction vessel equipped with a stirrer and temperature control.
-
Heating: Heat the reaction mixture to 100°C and maintain this temperature for approximately 6 hours.[2]
-
Cooling & Stirring: Cool the mixture to ambient temperature and continue stirring for an additional 12 hours to ensure the reaction goes to completion.[2]
-
Amidation: In a separate vessel, prepare chilled aqueous ammonia (e.g., 800 mL). Slowly and carefully pour the reaction mass from the previous step into the chilled ammonia, maintaining the temperature at or below -10°C. Stir the resulting mixture for 3 hours.[2]
-
Warming: Allow the reaction mixture to warm to room temperature (approx. 23°C) and stir for another 2 hours.[2]
-
Isolation: Filter the reaction mixture to collect the solid crude product. Wash the solid precipitate thoroughly with water (e.g., 3 x 200 mL).[2]
-
Purification (Recrystallization):
-
Dissolve the crude solid in methanol (e.g., 600 mL) at 60°C.[2]
-
Add water portion-wise (e.g., 3 x 200 mL), stirring for 1 hour after each addition while maintaining the temperature at 60°C.[2]
-
Cool the mixture to room temperature and stir for 1 hour to induce crystallization.[2]
-
Filter the purified solid and wash with a 1:1 mixture of methanol and water.[2]
-
A final crystallization from toluene can be performed for higher purity.[2]
-
-
Drying: Dry the final product under vacuum at 60°C to remove residual solvents.[2]
Reactivity and Applications
The utility of 4-chloro-3-nitrobenzenesulfonamide stems from the distinct reactivity of its functional groups. It is a versatile intermediate in organic synthesis.[1]
-
Pharmaceutical Synthesis: It serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical agents.[1] Its structure is a component of molecules investigated for potential antibacterial properties.[1]
-
Dye Industry: A primary application is its use as an intermediate for azo dyes.[2][3][4] The aromatic amine that can be formed by reducing the nitro group is a key component for creating the azo linkage (-N=N-), which is the chromophore in this class of dyes.
-
Chemical Research: The compound is widely used in chemical research as a building block to introduce the substituted phenylsulfonamide moiety into larger, more complex molecules.[1][6]
Application Pathways
Caption: Major application areas for 4-Chloro-3-nitrobenzenesulfonamide.
Spectroscopic and Analytical Data
Characterization of 4-chloro-3-nitrobenzenesulfonamide is routinely performed using standard analytical techniques. Spectral data is available in public databases for reference.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are used to confirm the structure of the aromatic ring and the presence of the sulfonamide protons.[3][10]
-
Infrared (IR) Spectroscopy: FTIR spectra will show characteristic peaks for the N-H stretches of the sulfonamide, the S=O stretches, and the N-O stretches of the nitro group.[3]
-
Mass Spectrometry (MS): GC-MS analysis provides the molecular weight and fragmentation pattern, which helps confirm the compound's identity.[3]
Safety, Handling, and Environmental Fate
Hazard Identification and Safety Precautions
According to the Globally Harmonized System (GHS), 4-chloro-3-nitrobenzenesulfonamide is classified as a hazardous substance.[11]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] Overdose may lead to methemoglobinemia.[4]
-
Personal Protective Equipment (PPE):
-
Handling & Storage: Use only in a well-ventilated area.[11][12][13] Avoid breathing dust.[11][12] Wash hands thoroughly after handling.[11][12][13] Store in a dry, cool, and well-ventilated place with the container tightly closed.[11][12] Store locked up.[11][13]
Environmental Fate
Understanding the environmental impact is crucial for responsible chemical management.
-
Mobility in Soil: With an estimated soil adsorption coefficient (Koc) of approximately 54, the compound is expected to have very high mobility in soil.[3][11]
-
Bioconcentration: The estimated bioconcentration factor (BCF) is low (around 1.9), suggesting that it will not significantly bioconcentrate in aquatic organisms.[3][11]
-
Atmospheric Fate: In the atmosphere, it is predicted to exist in both vapor and particulate phases.[3] The vapor phase is expected to degrade slowly by reaction with hydroxyl radicals, with an estimated half-life of about 438 days.[3] It is essentially nonvolatile from water surfaces.[3]
Conclusion
4-Chloro-3-nitrobenzenesulfonamide is a cornerstone intermediate with significant value in the chemical industry. Its well-defined physicochemical properties and predictable reactivity make it an essential building block for manufacturing dyes and pharmaceuticals. A thorough understanding of its synthesis, handling protocols, and safety considerations, as outlined in this guide, is paramount for its effective and responsible use in scientific research and industrial applications.
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